
5-(Boc-amino)-2-(5-bromophenyl)thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a bromophenyl group, a tert-butoxycarbonyl-protected amino group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a bromophenyl-substituted thiourea and an α-haloketone under acidic conditions.
Introduction of the tert-Butoxycarbonyl Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(3-Bromophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the carboxylic acid group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Deprotected Amine: The free amine form of the compound.
Oxidized and Reduced Derivatives: Depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(3-Bromophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-Bromophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromophenyl group can participate in hydrophobic interactions, while the carboxylic acid and amino groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of target proteins and pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 2-(3-Chlorophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid
- 2-(3-Fluorophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid
- 2-(3-Methylphenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid
Uniqueness
2-(3-Bromophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid is unique due to the presence of the bromophenyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs with different substituents. The bromine atom can influence the compound’s electronic properties, making it a valuable intermediate in various synthetic and research applications.
特性
分子式 |
C15H15BrN2O4S |
|---|---|
分子量 |
399.3 g/mol |
IUPAC名 |
2-(3-bromophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C15H15BrN2O4S/c1-15(2,3)22-14(21)18-12-10(13(19)20)17-11(23-12)8-5-4-6-9(16)7-8/h4-7H,1-3H3,(H,18,21)(H,19,20) |
InChIキー |
HPVAJCDZNWYAHK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(S1)C2=CC(=CC=C2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-6-chloro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11802905.png)
![7-Bromo-5-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B11802906.png)
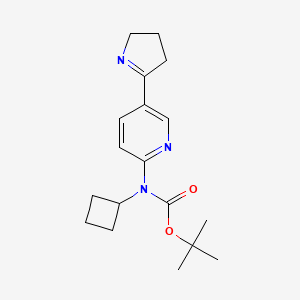
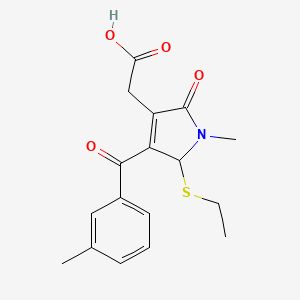

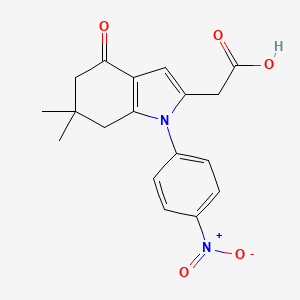
![N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)isobutyramide](/img/structure/B11802932.png)

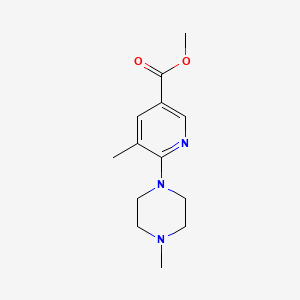
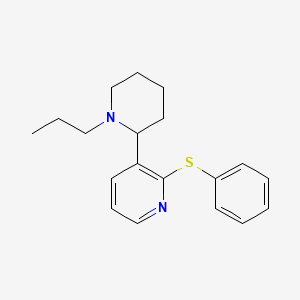
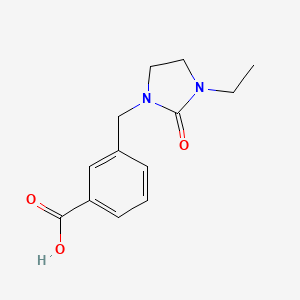

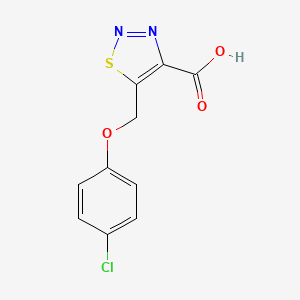
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11802973.png)
